6-(4-Methoxyphenyl)pyrimidine-4-thiol
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Overview
Description
6-(4-Methoxyphenyl)pyrimidine-4-thiol is an organic compound with the molecular formula C11H10N2OS and a molecular weight of 218.27 g/mol. This compound has gained attention in recent years due to its potential implications in various fields of research and industry.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of pharmacological effects, including antiviral, anticancer, antioxidant, and antimicrobial activities . They can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
Pyrimidine derivatives have been shown to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . This suggests that 6-(4-Methoxyphenyl)pyrimidine-4-thiol may interact with its targets and cause changes in these mediators.
Biochemical Pathways
It is known that pyrimidine derivatives can have an impact on various biochemical pathways due to their wide range of pharmacological effects .
Result of Action
It is known that pyrimidine derivatives can exhibit neuroprotective and anti-inflammatory properties . They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They can also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It is known that the biological activities of pyrimidine derivatives can be concentration-dependent .
Biochemical Analysis
Cellular Effects
It is known that pyrimidines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)pyrimidine-4-thiol typically involves the cyclization of chalcones with thiourea. For example, the base-induced cycloaddition of chalcone with thiourea can yield the desired pyrimidine-2-thiol derivative . The reaction conditions often include refluxing in ethanol with a base such as piperidine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used.
Cyclization: Bases like piperidine and solvents like ethanol are commonly employed.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various heterocyclic compounds .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other heterocyclic compounds.
Biology: The compound exhibits antioxidant and anti-inflammatory activities.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-(4-Fluorophenyl)pyrimidine-5-carbonitrile: Exhibits COX-2 inhibitory potential and anti-inflammatory effects.
5-Acetyl-1,3-bis(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H, 5H)-dione: Shows lower activity against pathogenic strains.
Uniqueness
6-(4-Methoxyphenyl)pyrimidine-4-thiol is unique due to its combination of a methoxyphenyl group and a thiol group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-1H-pyrimidine-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-14-9-4-2-8(3-5-9)10-6-11(15)13-7-12-10/h2-7H,1H3,(H,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQZQWQTXUGFDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=S)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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